
2-Amino-2-(2-cyanophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring
Métodos De Preparación
The synthesis of DL-2-Cyanophenylglycine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with liquid cyanide in the presence of ammonium bicarbonate . The reaction is carried out in a cyaniding synthesis reactor, where the temperature is gradually increased to 45-55°C, and the liquid cyanide is added dropwise. The temperature is then raised to 90-100°C, and the reaction mixture is maintained at this temperature for three hours. The product is obtained after hydrolyzing, decolorizing, filtering, and neutralizing the reaction mixture .
Análisis De Reacciones Químicas
DL-2-Cyanophenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-2-Cyanophenylglycine can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
DL-2-Cyanophenylglycine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, DL-2-Cyanophenylglycine derivatives have been studied for their potential as reversible inhibitors of lysine-specific demethylase 1, an enzyme involved in the regulation of gene expression . Additionally, this compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of DL-2-Cyanophenylglycine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as reversible inhibitors of lysine-specific demethylase 1 by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular function, making DL-2-Cyanophenylglycine derivatives potential therapeutic agents for various diseases.
Comparación Con Compuestos Similares
DL-2-Cyanophenylglycine can be compared with other similar compounds, such as DL-phenylglycine and 2-chlorophenylglycine. While DL-phenylglycine lacks the cyano group, 2-chlorophenylglycine has a chlorine atom instead of a cyano group attached to the phenyl ring . The presence of the cyano group in DL-2-Cyanophenylglycine imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical reactions and biological systems .
Conclusion
DL-2-Cyanophenylglycine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the synthesis of complex organic molecules. Additionally, its derivatives have shown promise as therapeutic agents, highlighting the importance of continued research on this compound.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-amino-2-(2-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-3-1-2-4-7(6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13) |
Clave InChI |
KTHUCEHYFTXPEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


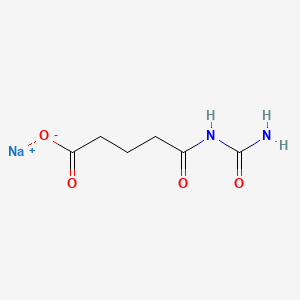
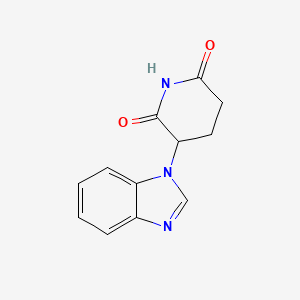
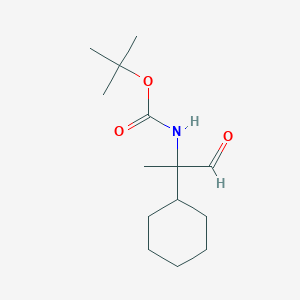
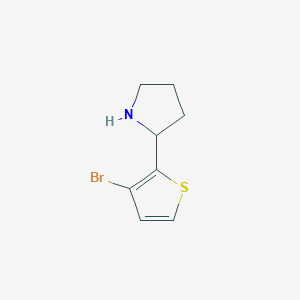
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)




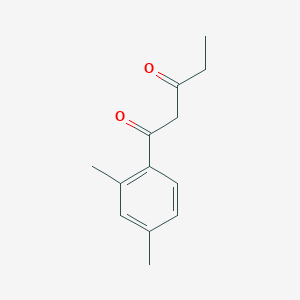
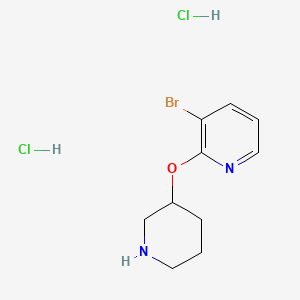
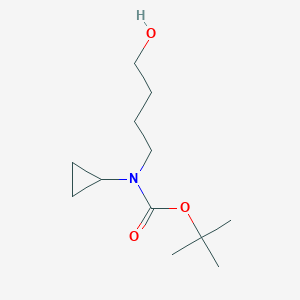
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
